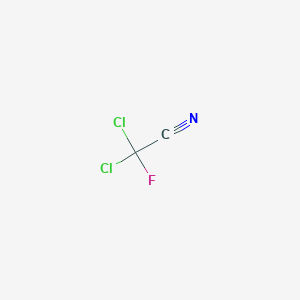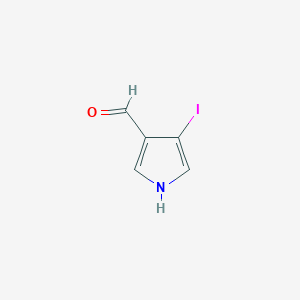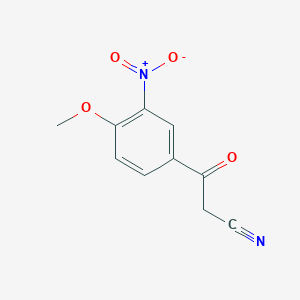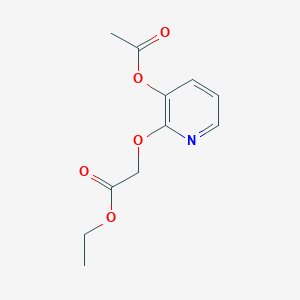![molecular formula C10H6N2S B3262242 Thiazolo[4,5-h]isoquinoline CAS No. 35317-82-9](/img/structure/B3262242.png)
Thiazolo[4,5-h]isoquinoline
Overview
Description
Thiazolo[4,5-h]isoquinoline is a heteroaromatic compound that belongs to the class of thiazoloisoquinolines. These compounds are characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring. This compound is of particular interest due to its potential applications in medicinal chemistry and material science. Despite being relatively underexplored, this compound has shown promise in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of dithiooxamide with aromatic aldehydes. This reaction can be catalyzed by lanthanum(III) triflate, which favors the formation of thiazoloisoquinolines. The reaction conditions often include heating the mixture to temperatures around 270-280°C .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis and the need for specific catalysts and reaction conditions. advancements in synthetic methodologies and catalyst development may pave the way for more efficient industrial production in the future.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-h]isoquinoline can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the this compound ring system, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.
Scientific Research Applications
Thiazolo[4,5-h]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Some derivatives are being explored for their potential use as therapeutic agents, particularly in the treatment of inflammatory and anxiety-related disorders.
Mechanism of Action
The mechanism of action of thiazolo[4,5-h]isoquinoline and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholinesterase inhibitors, which can be useful in the treatment of neurodegenerative diseases. The interaction with acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Thiazolo[5,4-c]isoquinoline: Another isomer with a different ring fusion pattern.
Thiazolo[4,5-d]thiazole: A related compound with a thiazole-thiazole fused ring system.
Thiazolo[5,4-b]pyridine: A compound with a thiazole-pyridine fused ring system.
Uniqueness: Thiazolo[4,5-h]isoquinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric propertiesCompared to its isomers, this compound may offer different biological activities and electronic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-h]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEYHTCZIQZAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663346 | |
| Record name | [1,3]Thiazolo[4,5-h]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35317-82-9 | |
| Record name | [1,3]Thiazolo[4,5-h]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)

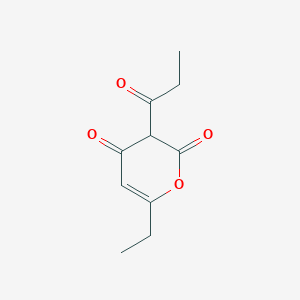
![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)
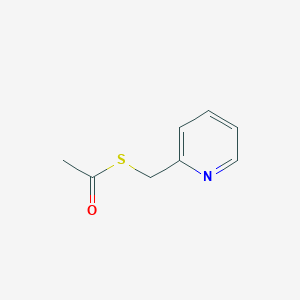
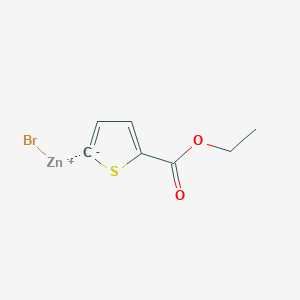
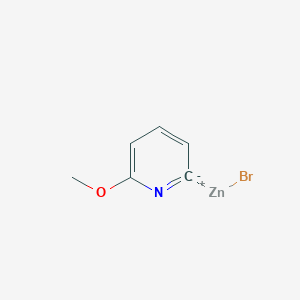
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)

